molecular formula C8H14O2 B13322028 2-Hydroxy-4,4-dimethylcyclohexan-1-one

2-Hydroxy-4,4-dimethylcyclohexan-1-one

Cat. No.: B13322028
M. Wt: 142.20 g/mol
InChI Key: XVOOKHZNHYXOOT-UHFFFAOYSA-N
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Description

2-Hydroxy-4,4-dimethylcyclohexan-1-one is a cyclic ketone with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol. This compound is an important building block in the synthesis of fragrances, dyes, and pharmaceutical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,4-dimethylcyclohexan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 4,4-dimethyl-2-cyclohexen-1-one, which can be achieved through various catalytic processes .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,4-dimethylcyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Various substitution reactions can occur at the hydroxyl group or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones or cyclohexanols.

Scientific Research Applications

2-Hydroxy-4,4-dimethylcyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of fragrances, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ketone functionality play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-cyclohexen-1-one: A precursor in the synthesis of 2-Hydroxy-4,4-dimethylcyclohexan-1-one.

    Cyclohexanone: A structurally similar compound with different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of a hydroxyl group and a ketone within a cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

2-hydroxy-4,4-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)4-3-6(9)7(10)5-8/h7,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOOKHZNHYXOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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